1a,7b-Dihydrooxireno[2,3-c]chromen-2-one

Chemical stability Sample handling Metabolite identification

1a,7b-Dihydrooxireno[2,3-c]chromen-2-one (CAS 143873-69-2), systematically also named coumarin 3,4-epoxide (CE), is a chiral epoxide metabolite of the natural product coumarin, belonging to the oxireno-chromenone subclass of coumarin derivatives. It is a reactive intermediate formed via cytochrome P450-mediated 3,4-epoxidation of coumarin and is the key bioactivated species responsible for species-specific hepatotoxicity and Clara cell toxicity observed in rodents but not humans.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 143873-69-2
Cat. No. B115746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1a,7b-Dihydrooxireno[2,3-c]chromen-2-one
CAS143873-69-2
Synonymscoumarin 3,4-epoxide
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3C(O3)C(=O)O2
InChIInChI=1S/C9H6O3/c10-9-8-7(12-8)5-3-1-2-4-6(5)11-9/h1-4,7-8H
InChIKeyYGDJSRSAEUNWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1a,7b-Dihydrooxireno[2,3-c]chromen-2-one (Coumarin 3,4-Epoxide) Procurement Guide: Toxicity-Relevant Reactive Metabolite Standard


1a,7b-Dihydrooxireno[2,3-c]chromen-2-one (CAS 143873-69-2), systematically also named coumarin 3,4-epoxide (CE), is a chiral epoxide metabolite of the natural product coumarin, belonging to the oxireno-chromenone subclass of coumarin derivatives [1]. It is a reactive intermediate formed via cytochrome P450-mediated 3,4-epoxidation of coumarin and is the key bioactivated species responsible for species-specific hepatotoxicity and Clara cell toxicity observed in rodents but not humans [2]. The compound is a racemic mixture (molecular formula C9H6O3, MW 162.14 g/mol) and serves as a critical analytical reference standard and mechanistic probe in drug metabolism, toxicology, and chemical biology research [3].

Why Coumarin or 3,4-Dihydrocoumarin Cannot Substitute for 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one in Mechanistic Toxicology Studies


Coumarin and its saturated analog 3,4-dihydrocoumarin (DHC) are not functionally interchangeable with coumarin 3,4-epoxide because the epoxide is the electrophilic, DNA- and protein-reactive species that directly mediates cytotoxicity, whereas the parent coumarin requires P450-dependent bioactivation to generate CE [1]. DHC, which lacks the 3,4-double bond, cannot undergo epoxidation and produces negligible toxicity in rat hepatocytes both in vivo and in vitro, directly demonstrating that the epoxide functionality is the indispensable toxophoric element [2]. Furthermore, unlike the stable, commercially abundant coumarin scaffold, CE is exquisitely unstable in aqueous media—converting to o-hydroxyphenylacetaldehyde within 20 seconds—making its on-demand synthesis and careful handling critical experimental variables that generic coumarin procurement cannot address [3].

Quantitative Differentiation Evidence for 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one vs. Closest Analogs


Aqueous Instability: Complete Conversion to o-HPA Within 20 Seconds vs. Stability in Organic Solvents

Coumarin 3,4-epoxide undergoes rapid ring-opening in aqueous solution, converting entirely to o-hydroxyphenylacetaldehyde (o-HPA) within 20 seconds. In contrast, it is stable in organic solvents and survives gas chromatography conditions [1]. This binary stability profile directly contrasts with the parent coumarin, which is indefinitely stable in both aqueous and organic media, and with 3,4-dihydrocoumarin, which is chemically inert toward hydrolytic opening [2]. The 1H-NMR spectrum of CE in organic solvent confirmed the intact epoxide structure with characteristic split doublets at 4.04 and 4.27 ppm [1].

Chemical stability Sample handling Metabolite identification

Species-Specific Intrinsic Clearance via 3,4-Epoxidation: Human Liver Microsomes 1/9 to 1/38 of Rodent Rates

In pooled hepatic microsomes, the intrinsic clearance (CLint) of coumarin via the 3,4-epoxidation pathway (measured as o-HPA formation) differed dramatically across species. The most active human liver sample (n=12) showed CLint via epoxidation that was 1/9 of rat and 1/38 of mouse [1]. The Km for o-HPA formation in human liver microsomes ranged from 1,320–7,420 μM, compared to high-affinity Km values of 38.9 μM (rat) and 47.2 μM (mouse) [1]. This stands in contrast to 7-hydroxycoumarin formation, which is the predominant pathway in human liver microsomes (>70% of metabolites) but represents <1% of metabolites in rat liver microsomes [2].

Cytochrome P450 Species differences Hepatotoxicity risk assessment

Cytotoxicity Potency: o-HPA/CE Reduces CHO K1 Cell Viability by 95% vs. 6% for Coumarin at Equimolar Concentration

In P450-deficient CHO K1 cells, o-HPA (the direct rearrangement product of CE) reduced cell viability by 95% at 4 mM, whereas an equimolar concentration of coumarin reduced viability by only 6% [1]. In metabolically competent primary rat hepatocytes, 0.5 mM o-HPA caused 50% loss of cell viability compared to 11% for coumarin; at 0.8 mM, o-HPA increased LDH release 5-fold (corresponding to >90% cell death) while coumarin at 0.8 mM reduced viability by 60%—an effect attributed to intracellular conversion of coumarin to CE and o-HPA [1]. Critically, 3-hydroxycoumarin (0.8 mM)—a metabolite formed via a P450 pathway orthogonal to 3,4-epoxidation—had no effect on cell viability or LDH release [2].

Cytotoxicity Reactive metabolite Cell viability assay

Protein Covalent Binding: CE Generates 7–9-Fold Higher Adduct Levels in Rat Olfactory Mucosa vs. Liver Microsomes

Using [14C]coumarin (10 μM) as a probe for CE-mediated bioactivation, NADPH-dependent protein covalent binding in rat olfactory mucosal (OM) microsomes reached 2.5 nmol/mg/30 min, which was 7–9-fold higher than values observed in rat and human liver microsomes under identical conditions [1]. The major GSH adduct was identified as 3-glutathionyl coumarin, confirming that 3,4-epoxidation is the primary bioactivation pathway in OM tissue [1]. This tissue-specific CE formation directly contrasts with coumarin behavior in human lung microsomes, where bioactivation to o-HPA was undetectable across 16 individual human samples [2].

Protein covalent binding Olfactory toxicity Glutathione adducts

Orthogonal Metabolic Pathways: CE 3,4-Epoxidation (CYP1A/2E1) vs. 3-Hydroxycoumarin (CYP3A/1A) Are Distinct Routes

Coumarin 3,4-epoxide and 3-hydroxycoumarin are formed via distinct P450 pathways. CE production is catalyzed primarily by CYP1A and CYP2E1 isoforms, with coinhibition antibodies against CYP1A1/2 and CYP2E1 blocking CE formation by 38% (mouse), 84% (rat), and 67–92% (human) in hepatic microsomes [1]. In contrast, 3-hydroxycoumarin formation is catalyzed predominantly by CYP3A and CYP1A forms, with recombinant CYP3A4 being the most active catalyst [1]. Furthermore, 3-hydroxycoumarin does not rearrange to o-HPA under aqueous or microsomal incubation conditions, directly demonstrating that CE and 3-hydroxycoumarin are metabolically and chemically independent species [2].

Cytochrome P450 phenotyping Metabolic pathway Enzyme selectivity

Regioselective Synthesis: DMDO Achieves Selective 3,4-Epoxidation Whereas Peroxybenzoic Acid Is Ineffective

Coumarin 3,4-epoxide is prepared regioselectively by reacting coumarin with dimethyldioxirane (DMDO) under anhydrous conditions, yielding the 3,4-epoxide derivative in high purity [1]. This reaction system was adapted from methods previously validated for epoxidated furocoumarins. Critically, the more common epoxidation method using peroxybenzoic acid was ineffective in selectively epoxidating coumarin at the 3,4-position [2]. Supplier data indicate DMDO-mediated synthesis achieves >90% yield under anhydrous conditions . The product structure is confirmed by 1H-NMR showing characteristic split doublets at 4.04 and 4.27 ppm corresponding to the epoxide protons, and by GC-MS-IR [2].

Synthetic chemistry Regioselectivity Dimethyldioxirane

High-Value Application Scenarios for 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one Based on Quantitative Differentiation Evidence


In Vitro Reactive Metabolite Cytotoxicity Screening with Direct Epoxide Exposure

In P450-deficient cell lines (e.g., CHO K1), coumarin 3,4-epoxide—delivered as its stable rearrangement product o-HPA—enables direct quantification of reactive metabolite cytotoxicity without the confounding variable of intracellular bioactivation. At 4 mM, o-HPA reduces cell viability by 95% vs. only 6% for coumarin, providing an approximately 16-fold signal-to-noise window [1]. This application is critical for screening detoxification enzyme modulators or assessing inter-individual variability in o-HPA detoxification capacity, where coumarin alone would generate false-negative results due to absent P450 expression in the test system [1].

Species-Specific P450 Phenotyping and Reaction Phenotyping Cocktails

CE serves as the definitive endpoint standard for quantifying CYP1A1/2 and CYP2E1 activity in liver and lung microsomal preparations across species. The >100-fold species difference in Km (human: 1,320–7,420 μM vs. rat: 38.9 μM) and the 9- to 38-fold difference in CLint make authentic CE essential for calibrating LC/MS-based o-HPA quantification methods in cross-species metabolism studies [2]. The availability of a pure CE standard allows laboratories to generate calibration curves for the GSH conjugate (3-glutathionyl coumarin) and ring-opened metabolites, with validated HPLC methods achieving detection limits below 3.5 ng/mL [3], enabling quantitative interspecies extrapolation for human risk assessment of coumarin-containing products [2].

Tissue-Specific Protein Covalent Binding and GSH Trapping Studies

Given that CE-mediated protein covalent binding reaches 2.5 nmol/mg/30 min in rat olfactory mucosa—7–9-fold higher than in liver—procured CE is essential for establishing positive controls in GSH-trapping assays aimed at detecting reactive intermediates in extrahepatic tissues [4]. The major adduct, 3-glutathionyl coumarin, serves as a specific biomarker of 3,4-epoxidation bioactivation, distinguishing this pathway from benzene-ring epoxidation or other oxidative routes [4]. This application supports fragrance ingredient safety assessment programs and mechanistic studies of site-specific toxicity where CE formation cannot be inferred from hepatic metabolism data alone [4].

Negative Control Validation Using Orthogonal Metabolites for Pathway-Specific Toxicology

The demonstration that 3-hydroxycoumarin—a CYP3A/1A-derived metabolite—produces no cytotoxicity or LDH release at 0.8 mM, whereas o-HPA/CE causes >90% cell death, establishes a clean positive/negative control pair for mechanistic toxicology studies [1]. Procuring both CE (as o-HPA) and 3-hydroxycoumarin enables researchers to dissect whether observed coumarin toxicity is attributable to the 3,4-epoxidation pathway or to alternative metabolic routes, a distinction that is impossible when using coumarin alone as the test article [5]. This scenario directly supports regulatory toxicology submissions that require pathway-specific evidence of bioactivation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.